1-(7-Methoxynaphthalen-2-yl)piperazine

Description

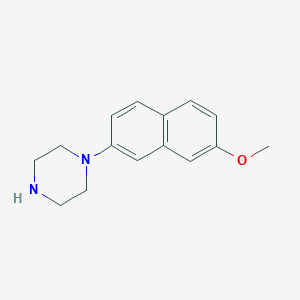

Structure

2D Structure

3D Structure

Properties

CAS No. |

1174207-86-3 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-(7-methoxynaphthalen-2-yl)piperazine |

InChI |

InChI=1S/C15H18N2O/c1-18-15-5-3-12-2-4-14(10-13(12)11-15)17-8-6-16-7-9-17/h2-5,10-11,16H,6-9H2,1H3 |

InChI Key |

FRTFBUOBLXTGSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)N3CCNCC3)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of the 1 7 Methoxynaphthalen 2 Yl Piperazine Scaffold

Strategies for the Construction of the 1-(7-Methoxynaphthalen-2-yl)piperazine Nucleus

The assembly of the this compound core is a multi-step process that hinges on the successful functionalization of the naphthalene (B1677914) ring system, followed by the introduction of the piperazine (B1678402) moiety.

Approaches to Naphthalene Moiety Functionalization at the 2-Position

The key to introducing the piperazine ring at the 2-position of the 7-methoxynaphthalene system is the installation of a suitable leaving group at this position. Common strategies begin with precursors like 7-methoxy-2-naphthol (B49774) and involve converting the hydroxyl group into a more reactive species, such as a halide or a sulfonate ester (e.g., triflate).

One of the most utilized intermediates is 2-bromo-7-methoxynaphthalene (B1282092) . nih.gov While direct bromination of 7-methoxy-2-naphthol can be employed, regioselectivity can be a challenge. A more controlled approach mirrors the synthesis of its isomer, 2-bromo-6-methoxynaphthalene, which can be prepared by methylating 6-bromo-2-naphthol (B32079) using reagents like dimethyl sulfate (B86663) or dimethyl carbonate. tandfonline.com Analogously, one could start with a pre-brominated dihydroxynaphthalene and selectively methylate the desired hydroxyl group.

Alternatively, the hydroxyl group of 7-methoxy-2-naphthol can be converted into an excellent leaving group such as a triflate (trifluoromethanesulfonate). This is typically achieved by reacting the naphthol with trifluoromethanesulfonyl chloride or triflic anhydride (B1165640) in the presence of a base. google.com This creates a highly reactive 7-methoxy-2-naphthyl triflate , which is an ideal substrate for cross-coupling reactions.

Methods for Piperazine Ring Introduction and Alkylation

With a suitable functionalized naphthalene precursor, the piperazine ring can be introduced via a carbon-nitrogen bond-forming reaction. The most prominent and efficient method for this transformation is the Buchwald-Hartwig amination . nih.govchemspider.com

This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine. In this case, 2-bromo-7-methoxynaphthalene or 7-methoxy-2-naphthyl triflate is reacted with an excess of piperazine. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. Using a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), is a common strategy to prevent double arylation and to allow for further selective modification at the N-4 position after a deprotection step.

Precursor Synthesis and Intermediate Transformations

The synthesis of the core structure relies on the availability of key precursors. The primary starting material is often 2,7-dihydroxynaphthalene . orgsyn.org From this symmetrical precursor, selective mono-methylation can be achieved to produce 7-methoxy-2-naphthol . chemicalbook.com This reaction must be carefully controlled to minimize the formation of the di-methylated product, 2,7-dimethoxynaphthalene.

The subsequent transformation of 7-methoxy-2-naphthol into a reactive intermediate is a critical step, as detailed in section 2.1.1. The table below summarizes the key precursors and their transformations.

Table 1: Key Precursors and Intermediates for Scaffold Synthesis

| Precursor/Intermediate | Transformation | Reagents & Conditions | Product |

|---|---|---|---|

| 2,7-Dihydroxynaphthalene | Mono-methylation | Dimethyl sulfate, Base (e.g., K₂CO₃), Acetone | 7-Methoxy-2-naphthol chemicalbook.com |

| 7-Methoxy-2-naphthol | Bromination | Brominating agent (e.g., NBS, Br₂) | 2-Bromo-7-methoxynaphthalene |

| 7-Methoxy-2-naphthol | Tritylation | Triflic anhydride (Tf₂O), Pyridine | 7-Methoxy-2-naphthyl triflate |

| 2-Bromo-7-methoxynaphthalene | Buchwald-Hartwig Amination | Piperazine, Pd catalyst, Ligand, Base | This compound |

Synthesis of this compound Derivatives and Analogues

Once the this compound nucleus is synthesized, it serves as a versatile scaffold for creating a wide array of derivatives. Modifications primarily target the secondary amine at the N-4 position of the piperazine ring.

Modification of the Piperazine Nitrogen (N-4) Substituents

The free N-H group at the N-4 position of the piperazine ring is a nucleophilic site amenable to a variety of functionalizations, including alkylation, acylation, and sulfonylation.

N-Alkylation: This is commonly achieved through nucleophilic substitution reactions with alkyl halides. For instance, reacting the scaffold with an electrophile like 1-bromo-4-chlorobutane (B103958) in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF or acetonitrile) would yield the N-4 alkylated product. nih.gov

N-Acylation: Amide derivatives can be formed by reacting the piperazine nitrogen with acyl chlorides or carboxylic acids activated with coupling agents (e.g., DCC, HATU).

N-Arylation/Sulfonylation: The nitrogen can also be coupled with aryl sulfonyl chlorides to form sulfonamides, a common moiety in medicinal chemistry. mdpi.com For example, reaction with a substituted benzenesulfonyl chloride in a solvent like dichloromethane (B109758) with a base yields the corresponding N-arylsulfonyl derivative.

The table below illustrates some examples of these modifications.

Table 2: Examples of N-4 Position Derivatization

| Reaction Type | Electrophile | General Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (K₂CO₃), Solvent (Acetonitrile) | N-Alkyl piperazine derivative |

| N-Acylation | Acyl Chloride (R-COCl) | Base (Et₃N), Solvent (CH₂Cl₂) | N-Acyl piperazine derivative |

| N-Sulfonylation | Aryl Sulfonyl Chloride (Ar-SO₂Cl) | Base (Pyridine), Solvent (CH₂Cl₂) | N-Arylsulfonyl piperazine derivative |

| Reductive Amination | Aldehyde/Ketone (R-CHO) | Reducing agent (NaBH(OAc)₃) | N-Alkyl piperazine derivative |

Incorporation into Larger Molecular Architectures (e.g., Radioligands, Hybrid Structures)

The 1-(aryl)piperazine motif is a well-established pharmacophore found in numerous centrally acting agents. Consequently, the this compound scaffold is an attractive building block for constructing more complex molecules with specific biological targets, such as radioligands for medical imaging.

A prominent application is in the development of Positron Emission Tomography (PET) ligands. For example, a similar scaffold, the 1-yl isomer, has been used to create a high-affinity 5-HT1A agonist PET tracer. nih.govnih.gov In that synthesis, a precursor, 2-{4-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- chemicalbook.comnih.govchemicalbook.comtriazine-3,5-dione, was radiolabeled with Carbon-11 by methylation of the phenolic hydroxyl group using [¹¹C]CH₃OTf. nih.gov A similar strategy could be applied to the 2-yl isomer, using the N-4 position of the piperazine to link to a larger molecular entity, which is then radiolabeled.

Furthermore, derivatives can be synthesized for other imaging modalities like SPECT, using isotopes such as Technetium-99m. Studies have shown that aryl piperazine derivatives can be successfully labeled with fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ to create imaging agents for receptors like 5-HT₇R. nih.gov These examples underscore the utility of the this compound scaffold as a foundational element for designing sophisticated molecules for research and diagnostic purposes.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into the this compound scaffold can be achieved through two primary strategies: asymmetric synthesis to build the chiral piperazine ring de novo or the resolution of a racemic mixture.

One potential asymmetric approach involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones, which can then be deprotected and reduced to yield the corresponding chiral piperazines. nih.gov While not specifically demonstrated for the 7-methoxynaphthalen-2-yl moiety, this strategy offers a viable route to chiral precursors that could subsequently be arylated.

Another strategy is the use of chiral auxiliaries. For instance, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. rsc.org These intermediates can then be further manipulated to form chiral piperidines and, by extension, piperazines, although this would require additional synthetic steps. rsc.org

Alternatively, chiral resolution of a racemic mixture of a this compound analogue can be accomplished using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating the enantiomers of various chiral compounds, including N-arylpiperazines. rsc.orgnih.gov The choice of the mobile phase, which can range from normal-phase eluents to polar organic solvents, significantly influences the separation efficiency. nih.govnih.gov This technique is a powerful tool for obtaining enantiomerically pure compounds for further biological evaluation. rsc.org

Table 1: Potential Stereoselective Synthesis Approaches

| Approach | Description | Potential Application to this compound |

| Asymmetric Catalysis | Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to create chiral centers. nih.gov | Synthesis of a chiral piperazine precursor followed by arylation with a 7-methoxynaphthalene derivative. |

| Chiral Auxiliaries | Use of a chiral auxiliary, such as (R)-phenylglycinol, to induce stereoselectivity during ring formation. rsc.org | A multi-step synthesis involving the formation of a chiral lactam intermediate. |

| Chiral HPLC Resolution | Separation of enantiomers from a racemic mixture using a chiral stationary phase. rsc.orgnih.gov | Direct separation of the enantiomers of a chiral analogue of this compound. |

Optimization of Synthetic Pathways for Research Applications

For research purposes, the efficiency, scalability, and cost-effectiveness of a synthetic route are paramount. The primary method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.

The optimization of the Buchwald-Hartwig amination for the synthesis of this compound would involve a systematic variation of several reaction parameters. Key factors to consider include the choice of palladium precursor, the ligand, the base, and the solvent. The use of bulky, electron-rich phosphine ligands, such as (o-biphenyl)P(t-Bu)2 or (o-biphenyl)PCy2, has been shown to be effective for a wide range of aryl halide and amine coupling partners. cmu.edunih.gov These ligands can promote the critical steps of oxidative addition, Pd-N bond formation, and reductive elimination. nih.gov

The reaction conditions, including temperature and reaction time, also play a crucial role. While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating to 80-110 °C to achieve high yields. cmu.edu The choice of base is also critical, with common options including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The solvent can also have a significant impact on the reaction outcome, with non-polar aprotic solvents like toluene or dioxane often being preferred. youtube.com In some cases, the addition of a small amount of water can significantly increase the yield.

For scaling up the synthesis, factors such as atom economy, the cost of reagents, and the ease of purification become increasingly important. A scalable synthesis of a drug substance was reported to benefit from a modified Bruylants reaction and a crystallization-induced atropisomer transformation, highlighting the innovative approaches that can be taken to optimize a synthetic route for larger scale production.

Table 2: Parameters for Optimization of Buchwald-Hartwig Amination

| Parameter | Options | Considerations |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Stability, cost, and reactivity. |

| Ligand | (o-biphenyl)P(t-Bu)2, (o-biphenyl)PCy2, BINAP | Steric bulk and electron-donating properties to facilitate catalysis. cmu.edunih.govyoutube.com |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Strength and solubility in the reaction medium. |

| Solvent | Toluene, Dioxane, THF | Polarity and ability to dissolve reactants and catalyst. youtube.com |

| Temperature | Room Temperature to 110 °C | Balancing reaction rate with potential side reactions. cmu.edu |

| Reactant | 2-Bromo-7-methoxynaphthalene or 2-chloro-7-methoxynaphthalene | Reactivity versus cost and availability. |

By systematically optimizing these parameters, a robust and efficient synthesis of this compound can be developed, enabling the production of sufficient quantities for comprehensive research studies.

Structure Activity Relationship Sar Investigations of 1 7 Methoxynaphthalen 2 Yl Piperazine Analogues

Impact of Naphthalene (B1677914) Substitution Pattern and Connectivity on Receptor Binding and Selectivity

The naphthalene moiety of 1-(7-methoxynaphthalen-2-yl)piperazine plays a critical role in its interaction with various receptors. Both the position of substituents on the naphthalene ring and the point of attachment of the piperazine (B1678402) ring to the naphthalene nucleus significantly impact receptor affinity and selectivity.

The position of the methoxy (B1213986) group on the naphthalene ring is a key determinant of pharmacological activity. In related tetralin-based compounds, varying the position of the methoxy group has been shown to influence receptor affinity. For instance, in a series of 1-phenyl-4-[ω-(tetralinyl)alkyl]piperazines, the placement of the methoxy group on the aromatic ring of the tetralin nucleus was a critical factor for 5-HT1A receptor affinity. nih.gov Specifically, a 5-methoxy-tetralin-1-yl ring in conjunction with a three-carbon alkyl chain resulted in the highest affinity and selectivity for the 5-HT1A receptor. nih.gov While direct SAR data for the methoxy group positions on the naphthalene ring of this compound is limited in the provided search results, the findings from related tetralin structures underscore the importance of this substituent's placement.

The connectivity of the piperazine ring to the naphthalene scaffold, i.e., whether it is a 1-naphthyl or 2-naphthyl derivative, is another crucial factor. 1-(1-Naphthyl)piperazine (1-NP) is a well-characterized compound that acts as a non-selective, mixed serotonergic agent. wikipedia.org It displays partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org 1-NP also shows high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org In contrast, its isomer, 1-(2-naphthyl)piperazine, is also known but its pharmacological profile is less extensively documented in the provided results. wikipedia.org The different spatial arrangement of the piperazine moiety relative to the fused ring system in 1- and 2-naphthylpiperazines leads to distinct interactions with receptor binding pockets, thereby influencing their pharmacological profiles.

| Compound | Connectivity | Receptor Profile |

| 1-(1-Naphthyl)piperazine | 1-Naphthyl | Mixed 5-HT1A/1B/1D/1E/1F partial agonist; 5-HT2A/2B/2C antagonist. High affinity for 5-HT3/5A/6/7. wikipedia.org |

| 1-(2-Naphthyl)piperazine | 2-Naphthyl | Mentioned as an isomer of 1-(1-Naphthyl)piperazine. wikipedia.org |

Role of Piperazine Nitrogen Substituents in Modulating Receptor Affinity and Efficacy

The piperazine ring is a common scaffold in many centrally active compounds due to its ability to be substituted at the N1 and N4 positions, allowing for fine-tuning of pharmacological properties. In the context of this compound analogues, the nature of the substituent on the second piperazine nitrogen (N-1) is critical for modulating receptor affinity and efficacy.

Studies on related 1-substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazine derivatives have highlighted the significant role of the N-1 substituent in determining affinity for the 5-HT1A receptor. nih.gov For example, compounds with bulky or specific heterocyclic substituents at the N-1 position exhibit a wide range of affinities. While 1-cyclohexyl, 1-(3-benzisoxazolyl), 1-(benzothiazole-2-carbonyl), 1-(2-benzothiazolyl), and 1-(2-quinolyl) substituted piperazines showed moderate to low 5-HT1A receptor affinity, derivatives with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituents displayed high, subnanomolar affinity for the 5-HT1A receptor. nih.gov Furthermore, these high-affinity compounds also demonstrated improved selectivity over α1-adrenergic receptors. nih.gov

The nature of the substituent, whether it is an alkyl or an aryl group, also plays a significant role. The introduction of different N-alkyl or N-aryl groups can influence not only the affinity for the primary target but also the selectivity over other receptors. nih.gov For instance, in a series of rifamycin (B1679328) derivatives, the N-alkyl group on the piperazine ring was shown to affect the drug-membrane interaction, which can, in turn, influence the pharmacokinetic properties of the compounds. nih.gov

| N-1 Piperazine Substituent | 5-HT1A Receptor Affinity (Ki) | Reference |

| 1-(3-Benzisothiazolyl) | High (subnanomolar) | nih.gov |

| 1-(1-Naphthalenyl) | High (subnanomolar) | nih.gov |

| 1-Cyclohexyl | Moderate to low | nih.gov |

| 1-(3-Benzisoxazolyl) | Moderate to low | nih.gov |

| 1-(Benzothiazole-2-carbonyl) | Moderate to low | nih.gov |

| 1-(2-Benzothiazolyl) | Moderate to low | nih.gov |

| 1-(2-Quinolyl) | Moderate to low | nih.gov |

Influence of Linker Lengths and Flexibility on Pharmacological Profiles

In a study of 1-cyclohexylpiperazine (B93859) derivatives with tetralin and naphthalene moieties, the length of the intermediate alkyl chain was found to be a critical factor for σ receptor affinity. researchgate.net The highest σ2 receptor affinities were observed with compounds having an intermediate alkyl chain of three or five methylene (B1212753) units. researchgate.net Conversely, a four-methylene chain led to high σ1 receptor affinity and good σ1/σ2 selectivity. researchgate.net Similarly, for a series of 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines, a three-membered alkyl chain was optimal for high affinity and selectivity for the 5-HT1A receptor. nih.gov

A notable example is the compound 2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govresearchgate.netnih.govtriazine-3,5-dione, which incorporates a butyl (four-carbon) linker and exhibits high affinity (Ki = 1.36 nM) as a 5-HT1A receptor agonist. nih.gov The flexibility of the linker is also a key consideration. More rigid linkers, such as those incorporating cyclic structures or double bonds, can restrict the conformational freedom of the molecule, potentially leading to increased selectivity for a particular receptor subtype. Conversely, more flexible linkers may allow the molecule to adopt multiple conformations, which could be beneficial for interacting with a broader range of receptors or for optimizing binding to a specific target. The inclusion of a piperazine ring within the linker itself has been explored as a strategy to enhance rigidity and improve solubility. scispace.comrsc.org

| Linker Length (Methylene Units) | Target Receptor(s) | Observed Affinity/Selectivity | Reference |

| 3 | σ2 Receptor | High affinity | researchgate.net |

| 3 | 5-HT1A Receptor | High affinity and selectivity | nih.gov |

| 4 | σ1 Receptor | High affinity and selectivity | researchgate.net |

| 4 | 5-HT1A Receptor | High affinity (in a specific triazine derivative) | nih.gov |

| 5 | σ2 Receptor | High affinity | researchgate.net |

Design Principles for Optimized Ligand Properties

The SAR data gathered from studies on this compound and its analogues provide a set of design principles for the development of new ligands with optimized pharmacological properties. The arylpiperazine scaffold is a versatile template for designing central nervous system drugs that target serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net

A key principle is the modular nature of the arylpiperazine structure, which allows for systematic modification of the N-aryl group, the linker, and the terminal fragment to fine-tune receptor affinity and selectivity. acs.org For instance, to enhance selectivity, rigidifying the piperazine ring through the introduction of bridging elements has proven to be an effective strategy in other piperazine-containing compounds. nih.gov

Another important design consideration is the incorporation of structural features that confer additional beneficial properties, such as antioxidant activity, which can be achieved by adding specific functional groups to the core structure. mdpi.comresearchgate.net This multi-target approach aims to address different aspects of a disease pathology.

The choice of the N-aryl group is fundamental. As discussed, the substitution pattern and connectivity of the naphthalene ring are critical. The linker's length and flexibility must be carefully optimized for the desired target. A three- to four-atom linker often represents a good starting point for achieving high affinity at aminergic G protein-coupled receptors. Finally, the substituent on the distal piperazine nitrogen can be varied to a large extent to modulate affinity, efficacy (agonist vs. antagonist), and selectivity. By systematically applying these design principles, medicinal chemists can rationally design novel this compound analogues with tailored pharmacological profiles for specific therapeutic applications.

Computational Chemistry and Molecular Modeling Studies of 1 7 Methoxynaphthalen 2 Yl Piperazine

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Conformations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(7-Methoxynaphthalen-2-yl)piperazine, which belongs to the broader class of arylpiperazine derivatives, docking studies are crucial for understanding its interaction with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Research on long-chain arylpiperazine derivatives has demonstrated their ability to bind to multiple serotonin receptors (5-HTRs). The general structure of these ligands consists of an arylpiperazine core, a linker, and a terminal fragment. Modifications to any of these parts can influence the binding affinity and selectivity. For instance, docking studies of arylpiperazine derivatives at the 5-HT2A receptor have shown that the size and nature of the terminal fragment can significantly impact the binding interaction. An oxotriazinyl terminal fragment, for example, was found to form an additional contact with the Leu229 residue in the second extracellular loop (ECL2) of the receptor, which was not observed with a bulkier bicyclic terminal fragment.

Furthermore, molecular docking simulations of various arylpiperazine antagonists with the 5-HT2A receptor have revealed two primary binding modes: a planar configuration and a long-chained configuration. The latter is common for many piperidine (B6355638) and piperazine (B1678402) derivatives. These studies often utilize homology models of the receptors, frequently based on the crystal structures of related G-protein coupled receptors (GPCRs) like the β2-adrenergic receptor. The binding pocket for antagonists is often identified as a distinct site (Site 2) compared to the agonist binding site (Site 1).

A study on 1-substituted-4-[3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives highlighted the critical role of the substituent at the N-1 position of the piperazine ring in determining the 5-HT1A receptor binding affinity. Derivatives with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substitutions exhibited high, subnanomolar affinity for the 5-HT1A receptor. nih.gov

The following table summarizes representative docking scores and key interactions for arylpiperazine derivatives with serotonin receptors, illustrating the principles that would apply to this compound.

| Compound Type | Receptor | Key Interacting Residues | Predicted Binding Affinity/Score |

| Arylpiperazine with oxotriazinyl fragment | 5-HT2A | Leu229 | High |

| Arylpiperazine with bicyclic fragment | 5-HT2A | Steric clash noted | Lower |

| 1-(3-Benzisothiazolyl)piperazine derivative | 5-HT1A | Not specified | Ki in subnanomolar range nih.gov |

| 1-(1-Naphthalenyl)piperazine derivative | 5-HT1A | Not specified | Ki in subnanomolar range nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For a molecule like this compound, these calculations can determine various electronic and reactivity descriptors.

While specific quantum chemical studies on this compound are not extensively documented in the provided results, the general methodology involves using approaches like Density Functional Theory (DFT) with functionals such as B3LYP. These calculations can yield important parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is valuable for understanding intermolecular interactions, including those with receptor binding sites.

Mulliken Charges: These calculations provide the partial charge on each atom in the molecule, which can help in understanding electrostatic interactions.

The table below conceptualizes the type of data that would be generated from a quantum chemical analysis of this compound.

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies with method |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Varies with method |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Varies with method |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO. | Varies with method |

| Dipole Moment | Measure of the net molecular polarity. | Varies with method |

Pharmacophore Modeling for Identification of Key Binding Features

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its analogs, this technique is instrumental in understanding the key features for binding to serotonin receptors.

A dynamic pharmacophore model has been successfully used to identify novel 5-HT1A receptor agonists. nih.gov This approach takes into account the flexibility of the receptor, leading to more accurate models. The key pharmacophoric features for arylpiperazine derivatives binding to serotonin receptors typically include:

Aromatic/Hydrophobic Group: The methoxynaphthalene moiety of this compound would serve as a crucial aromatic and hydrophobic feature, engaging in van der Waals and pi-pi stacking interactions within the receptor's binding pocket.

Hydrogen Bond Acceptor/Donor: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The secondary amine in the piperazine ring can also act as a hydrogen bond donor.

Positive Ionizable Feature: At physiological pH, the basic nitrogen atom of the piperazine ring is likely to be protonated, forming a positive ionizable feature that can engage in electrostatic interactions with acidic residues in the receptor, such as an aspartate residue, which is a common interaction for aminergic GPCRs.

A pharmacophore model for 5-HT1A agonists based on arylpiperazine scaffolds would likely include these features, and their spatial arrangement would be critical for high-affinity binding.

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Aromatic/Hydrophobic | 7-Methoxynaphthalene ring |

| Hydrogen Bond Acceptor | Piperazine nitrogens |

| Hydrogen Bond Donor | Protonated piperazine nitrogen |

| Positive Ionizable Center | Protonated piperazine ring |

Prediction of Pharmacokinetic Parameters (e.g., Brain Permeation)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico methods provide a rapid and cost-effective way to estimate the pharmacokinetic profile of a compound like this compound.

Several online tools and software packages, such as pkCSM, SwissADME, and ADMETlab, are used to predict these properties based on the molecule's structure. nih.govmdpi.com Key parameters include:

Water Solubility: This affects absorption and formulation.

Intestinal Absorption: The ability of the compound to be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This is particularly important for drugs targeting the central nervous system. A radiolabeled analog, [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- Current time information in Edmonton, CA.nih.govnih.govtriazine-3,5-dione, has been shown to rapidly penetrate the blood-brain barrier in PET imaging studies in baboons. nih.gov

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts potential drug-drug interactions.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit brain penetration.

A study on a PET ligand with a similar core structure, [11C]MPT, reported a partition coefficient (logPOCT) of 2.2, which is within the optimal range for BBB penetration. nih.gov

The following table shows a hypothetical in silico ADME prediction for this compound based on general knowledge of arylpiperazine derivatives.

| ADME Property | Predicted Value/Classification | Implication |

| Water Solubility | Moderately soluble | Favorable for absorption |

| Intestinal Absorption | High | Good oral bioavailability potential |

| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate | Suitable for CNS targets |

| CYP2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions |

| P-gp Substrate | Likely not a substrate | Favorable for CNS penetration |

Molecular Dynamics Simulations to Elucidate Receptor Activation Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that lead to receptor activation or inhibition. For this compound interacting with serotonin receptors, MD simulations can elucidate the stability of the binding pose predicted by docking and reveal the mechanism of receptor activation.

Studies on arylpiperazine derivatives at the 5-HT2A receptor have utilized MD simulations to supplement docking results and to study the conformation of antagonists within the binding cavity. nih.gov These simulations can track the movement of the ligand and key amino acid residues in the receptor, helping to understand the allosteric effects and the propagation of the signal through the receptor.

MD simulations, in conjunction with homology modeling, have also been used to rationalize the experimentally determined receptor selectivity and stereoselective affinity of novel aminotetralin analogs at 5-HT1A and 5-HT7 receptors. nih.gov A stepwise signal transduction model for the 5-HT1A receptor induced by a novel agonist was proposed by integrating computational and experimental data, including MD simulations. nih.gov

The insights gained from MD simulations are crucial for understanding the subtle differences in how various ligands interact with the receptor, leading to agonism, antagonism, or inverse agonism.

Analytical Methodologies for Research and Characterization of 1 7 Methoxynaphthalen 2 Yl Piperazine and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for the structural elucidation of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds like 1-(7-Methoxynaphthalen-2-yl)piperazine. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of each nucleus, allowing for an unambiguous assembly of the molecular framework. beilstein-journals.orgrsc.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methoxynaphthalene and piperazine (B1678402) rings would be observed. The aromatic protons on the naphthalene (B1677914) core typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.9 ppm. The protons on the piperazine ring usually appear as broad multiplets in the δ 2.5-3.5 ppm range, reflecting the ring's conformational flexibility. beilstein-journals.orgmdpi.com

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring are found in the aromatic region (δ 110-160 ppm), while the methoxy carbon appears around δ 55 ppm. The piperazine carbons are observed in the upfield region (typically δ 40-50 ppm). beilstein-journals.orgchemicalbook.commdpi.com The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allows for the complete and precise assignment of the compound's constitution.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Naphthalenylpiperazine Scaffolds Data is generalized from literature on similar compounds for illustrative purposes.

| Nucleus | Moiety | Expected Chemical Shift (δ, ppm) | Typical Multiplicity / Notes |

|---|---|---|---|

| ¹H | Naphthalene-H | 7.0 - 8.0 | Doublets, Triplets, Multiplets |

| Piperazine-CH₂ | 2.5 - 3.5 | Broad Multiplets | |

| Methoxy-CH₃ | ~3.9 | Singlet | |

| ¹³C | Naphthalene-C | 110 - 160 | Aromatic region |

| Piperazine-C | 40 - 50 | Aliphatic region | |

| Methoxy-C | ~55 | Aliphatic region |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis. mdpi.com

For compounds like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly used "soft" ionization technique. It typically generates a protonated molecular ion ([M+H]⁺), allowing for the straightforward confirmation of the compound's molecular mass. beilstein-journals.org High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the elemental formula of the compound, adding a higher level of confidence to the characterization. rsc.org

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways include the cleavage of the piperazine ring and the bond connecting the piperazine and naphthalene moieties, providing diagnostic ions that confirm the presence of both core structures. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O |

| Exact Molecular Weight (Monoisotopic) | 242.1419 g/mol |

| Predicted [M+H]⁺ Ion (ESI-MS) | 243.1492 m/z |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of synthesized compounds and the determination of their purity, a critical parameter for subsequent biological testing.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. ptfarm.plnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For purity analysis of this compound, a reversed-phase HPLC method is typically employed. nih.gov

In this setup, a nonpolar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase, commonly a mixture of acetonitrile or methanol and water, often with additives like trifluoroacetic acid or a buffer to ensure good peak shape. beilstein-journals.orgnih.gov The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly. nih.gov The purity is calculated by measuring the area of the main product peak as a percentage of the total area of all observed peaks.

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times.

Table 3: Typical HPLC Conditions for Purity Analysis of Arylpiperazine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and buffered water (e.g., phosphate buffer pH 2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (e.g., at 239 nm) |

| Internal Standard | Often used for quantitative analysis (e.g., Phenacetin) nih.gov |

Radiochemical Synthesis and Quality Control for Radiolabeled Probes

To study the in vivo distribution of a compound using techniques like Positron Emission Tomography (PET), a radiolabeled version must be synthesized. This involves incorporating a positron-emitting isotope, such as carbon-11 (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the molecule. nih.gov

For this compound, a common strategy would be to synthesize a desmethyl precursor, 1-(7-hydroxynaphthalen-2-yl)piperazine. This precursor can then be rapidly methylated using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), to yield the desired radiolabeled probe, 1-(7-[¹¹C]methoxynaphthalen-2-yl)piperazine. nih.gov

Stringent quality control is mandatory for any radiolabeled probe intended for further study. Key parameters include:

Radiochemical Purity: This is the proportion of the total radioactivity that is present in the desired chemical form. It is typically determined by radio-HPLC, which couples a standard HPLC system with a radioactivity detector. A purity of >95% is generally required. nih.gov

Chemical Purity: The amount of non-radiolabeled chemical species present is assessed by standard HPLC with a UV detector. nih.gov

Specific Activity: This is the amount of radioactivity per mass of the compound (e.g., in Ci/µmol or GBq/µmol). High specific activity is crucial to ensure that the injected mass is low enough to avoid pharmacological effects.

In Vitro Radioligand Binding and Functional Assay Methodologies

Once a compound is synthesized and purified, its interaction with biological targets, such as receptors, is investigated using in vitro assays. Naphthalenylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. nih.govnih.gov

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. nih.govperceptive.com These are typically competition assays where the test compound (e.g., this compound) competes with a known radiolabeled ligand for binding to a receptor source (e.g., membranes from cells expressing the target receptor). By measuring the concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC₅₀ value), one can calculate the inhibitory constant (Kᵢ). The Kᵢ value is an intrinsic measure of the compound's binding affinity; a lower Kᵢ indicates a higher affinity. nih.gov

Table 4: Example of Binding Affinity Data for a Naphthalenylpiperazine Analogue Data for [¹¹C]MPT, an analogue, at various human 5-HT receptor subtypes. nih.gov

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₁ₐ | 1.36 |

| 5-HT₇ | 9.1 |

| 5-HT₃ | >10,000 |

While binding assays measure affinity, functional assays determine the compound's effect upon binding. guidetopharmacology.org They establish whether the compound is an agonist (activates the receptor), an antagonist (blocks the action of a native agonist), or an inverse agonist (reduces the receptor's basal activity). For G-protein coupled receptors (GPCRs) like the 5-HT₇ receptor, which couples to Gₛ proteins to stimulate adenylyl cyclase, a common functional assay measures the accumulation of cyclic AMP (cAMP) in cells expressing the receptor. nih.govnih.gov An agonist would increase cAMP levels, while an antagonist would block the cAMP increase caused by a known agonist. Another widely used method is the [³⁵S]GTPγS binding assay, which directly measures G-protein activation upon receptor stimulation by an agonist. nih.gov

Future Directions and Emerging Research Avenues for 1 7 Methoxynaphthalen 2 Yl Piperazine Chemistry and Pharmacology

Exploration of Novel Therapeutic Targets Beyond Established Receptor Systems

While the 1-arylpiperazine moiety is a well-established component of ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, current research is beginning to probe its activity at other targets. The piperazine (B1678402) ring is considered a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. nih.gov This versatility suggests that analogues of 1-(7-Methoxynaphthalen-2-yl)piperazine could be developed to target other receptor families or enzymes involved in central nervous system (CNS) disorders and other diseases.

The primary targets investigated for this chemical family have been the 5-HT1A, dopamine D2, and D3 receptors. nih.govnih.gov For instance, derivatives have shown high affinity for the 5-HT1A receptor, with Ki values in the subnanomolar range, and have also been assessed for their selectivity against α1-adrenergic and D2 receptors. nih.gov Some analogues have been specifically designed and evaluated for their affinity and selectivity for dopamine D3 receptors, which are implicated in neuropsychiatric conditions. nih.gov Furthermore, related structures based on a methoxytetrahydronaphthalenylpropyl)piperazine core have been explored as high-affinity ligands for sigma (σ) receptors, specifically the σ2 subtype. sigmaaldrich.com

Future exploration could leverage the known promiscuity of the piperazine scaffold to investigate targets such as:

Other G-Protein Coupled Receptors (GPCRs): Beyond the well-trodden path of aminergic receptors, screening against a broader panel of GPCRs could uncover unexpected activities.

Ion Channels: The modulation of ion channels is a key mechanism for many CNS drugs, and this could be a fruitful area of investigation.

Enzymes: Inhibition or modulation of enzymes involved in neurotransmitter metabolism or signaling pathways is another potential avenue.

Protein-Protein Interactions (PPIs): The disruption of specific PPIs is an emerging therapeutic strategy, and the structural features of the naphthalene (B1677914) and piperazine moieties could be adapted to target such interactions. nih.gov

The broad bioactivity of piperazine derivatives in areas like inflammation, cancer, and infectious diseases further supports the rationale for expanding the target space for this particular chemical series. nih.govijrrjournal.com

Development of Advanced Analogues with Tuned Selectivity and Potency

A central theme in the ongoing research is the rational design of advanced analogues with fine-tuned pharmacological profiles. Medicinal chemists are systematically modifying the core structure of this compound to enhance potency for a desired target while minimizing off-target activities, thereby improving the selectivity and potential therapeutic window.

Research has demonstrated that the substituent at the N-1 position of the piperazine ring plays a critical role in determining binding affinity and selectivity for the 5-HT1A receptor versus D2 and α1 receptors. nih.gov For example, replacing the commonly used phenyl or pyridyl groups with bulkier or more complex heterocyclic systems can dramatically alter the pharmacological profile. Studies have shown that incorporating 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituents on the piperazine nitrogen resulted in high 5-HT1A receptor affinity (subnanomolar Ki values) and improved selectivity over α1 receptors. nih.gov

In a different series aimed at dopamine receptors, modifications to a related tetrahydronaphthalen-2-ol scaffold showed that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, connected via amide or methylene (B1212753) linkers, to maintain high affinity and selectivity for the D3 receptor. nih.gov The stereochemistry of the molecule is also crucial, as demonstrated by the enantiomers of one potent compound, where the (-)-enantiomer displayed significantly higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov

| Compound/Analogue Type | Target(s) | Key Structural Modification | Finding on Potency/Selectivity | Reference |

| 1-(3-Benzisothiazolyl) & 1-(1-Naphthalenyl) piperazine analogues | 5-HT1A, α1 | Substitution at N-1 of piperazine | High 5-HT1A affinity (subnanomolar Ki) and better selectivity over α1 receptors. | nih.gov |

| 1-Cyclohexyl & 1-(2-Quinolyl) piperazine analogues | 5-HT1A | Substitution at N-1 of piperazine | Displayed moderate or low 5-HT1A receptor affinity. | nih.gov |

| (-)-10e (indole derivative) | D2, D3 | Chiral separation of an N-substituted piperazine analogue | (-)-enantiomer showed higher affinity (Ki = 47.5 nM for D2, 0.57 nM for D3) and greater D3 selectivity. | nih.gov |

| (+)-10e (indole derivative) | D2, D3 | Chiral separation of an N-substituted piperazine analogue | (+)-enantiomer showed lower affinity (Ki = 113 nM for D2, 3.73 nM for D3). | nih.gov |

| Adamantane-linked analogues | 5-HT1A | Linking 2-MeO-Ph-piperazine to adamantanamine | Resulted in highly potent and selective ligands for the 5-HT1A receptor (Ki = 1.2 nM). | mdpi.com |

Future work will likely involve creating more diverse libraries of analogues, exploring a wider range of heterocyclic and aliphatic substitutions, and employing computational modeling to predict binding modes and guide synthetic efforts toward compounds with optimal potency and selectivity.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The discovery of novel activities and the optimization of lead compounds can be dramatically accelerated by integrating modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid testing of large chemical libraries against biological targets, but it is resource-intensive and limited to physically available compounds. nih.gov

Virtual Screening: An AI model, such as a convolutional neural network, can be trained on existing structure-activity relationship (SAR) data for arylpiperazines to predict the activity of novel, unsynthesized analogues against specific targets. nih.govucsf.edu This allows for the prioritization of synthetic efforts on the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the desirable pharmacophoric features of the this compound core, optimized for predicted activity, selectivity, and drug-like properties.

Target Prediction: AI algorithms can analyze the chemical structure of the parent compound and its derivatives to predict potential new biological targets, guiding the exploratory efforts described in section 7.1. thelifescience.org

The integration of AI with HTS represents a transformative shift in pharmaceutical research. thelifescience.org By applying these technologies, researchers can more efficiently navigate the vast chemical space around the this compound scaffold to discover next-generation compounds with novel or improved therapeutic profiles.

Elucidation of Allosteric Modulation Mechanisms

Most traditional drugs act as "orthosteric" ligands, competing with the body's natural signaling molecules at the primary binding site of a receptor. An emerging and highly promising area of pharmacology is the development of "allosteric modulators," which bind to a distinct, secondary site on the receptor. mdpi.comnih.gov This offers several advantages, including greater receptor-subtype selectivity and a "ceiling effect" that can improve safety. nih.gov

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): Enhance the effect of the natural (endogenous) ligand. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous ligand. nih.gov

Silent Allosteric Modulators (SAMs): Have no effect on their own but block the action of other allosteric modulators. nih.gov

The primary targets for the this compound family, such as the 5-HT1A and D2 receptors, are GPCRs known to be susceptible to allosteric modulation. nih.govmdpi.com Future research could focus on designing analogues of this compound that act as allosteric modulators rather than direct orthosteric agonists or antagonists. This could involve subtle structural modifications that shift the binding mode from the orthosteric pocket to a nearby allosteric site. The discovery of bitopic ligands, which simultaneously engage both orthosteric and allosteric sites, provides a template for this type of design. mdpi.com

Investigating the potential for allosteric modulation could lead to the development of drugs with more refined mechanisms of action, potentially offering superior therapeutic efficacy and fewer side effects for neuropsychiatric and other disorders.

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, compounds derived from the this compound scaffold are valuable as chemical probes to study biological systems. nih.govrjeid.com A chemical probe is a small molecule with high potency and selectivity used to investigate the function of a specific protein in cells and living organisms. youtube.comresearchgate.net

A prime example of this application is the development of a radiolabeled analogue for use in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique that allows for the visualization and quantification of molecular targets in the brain. Researchers have successfully synthesized [O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govijrrjournal.comnih.govtriazine-3,5-dione (abbreviated as [11C]MPT), a selective 5-HT1A receptor agonist. nih.govnih.gov

This PET radioligand allows for the in vivo assessment of 5-HT1A receptor density and function, which is crucial for understanding the role of these receptors in neuropsychiatric diseases like depression and schizophrenia and for evaluating the efficacy of new drugs targeting this system. nih.gov

| Property | Value | Reference |

| Compound Name | [11C]MPT | nih.govnih.gov |

| Target | 5-HT1A Serotonin Receptor | nih.gov |

| Binding Affinity (Ki) | 1.36 ± 0.16 nM | nih.govnih.gov |

| Method of Detection | Positron Emission Tomography (PET) | nih.gov |

| Radionuclide | Carbon-11 (11C) | nih.gov |

| Specific Activity | 55.5 ± 11.1 TBq/mmol (1,500 ± 300 Ci/mmol) | nih.gov |

| Application | In vivo imaging of 5-HT1A receptors in the central nervous system. | nih.govnih.gov |

Future research will likely involve the development of other advanced tools from this scaffold, such as:

Fluorescent Probes: For use in cellular imaging and high-content screening assays.

Photoaffinity Labels: To irreversibly bind to and identify the specific amino acid residues of the receptor's binding pocket.

Degraders (PROTACs): To selectively target a receptor for cellular degradation, providing a powerful method for target validation.

By developing such tools, the this compound chemical family will continue to be instrumental not only in the search for new medicines but also in advancing our fundamental understanding of human biology and disease. youtube.com

Q & A

Q. What are the standard synthetic routes for 1-(7-Methoxynaphthalen-2-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . Optimization steps include:

- Solvent Ratios : A 1:2 H₂O:DCM ratio minimizes side reactions.

- Catalyst Loading : 0.3 equiv. CuSO₄·5H₂O and 0.6 equiv. sodium ascorbate enhance regioselectivity.

- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) improves purity .

For analogs like 1-(3-nitropyridin-2-yl)piperazine, coupling reactions with benzoic acids using EDC/HOAt as dehydrating agents are common .

Q. How are physicochemical properties (e.g., pKa, solubility) of this compound determined experimentally?

Methodological Answer:

- pKa Determination : Potentiometric titration in a constant ionic medium (e.g., 0.15 M NaCl) at varying temperatures (298–323 K) is standard. For piperazine derivatives, ΔH° and ΔS° values are derived using the van’t Hoff equation .

- Solubility : Shake-flask method in buffered solutions (e.g., HEPES) with HPLC-UV quantification. Hydrophobic moieties like methoxynaphthalene reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) impact the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Effects : In 1-aroyl-4-(4-methoxyphenyl)piperazines, halogenation (Cl, Br, I) at the 2-position increases stacking interactions and hydrogen bonding, enhancing antitumor activity .

- Methoxy Group : The 7-methoxy group in naphthalene improves membrane permeability due to increased lipophilicity (logP ~2.8) .

- SAR Table :

| Derivative | Substituent | Bioactivity (IC₅₀) | Key Interaction |

|---|---|---|---|

| A | 2-Fluoro | 12 nM (Serotonin) | C–H⋯O bonds |

| B | 2-Chloro | 8 nM (Dopamine) | π-π stacking |

Q. What experimental and computational strategies resolve contradictions in receptor binding data for piperazine-based compounds?

Methodological Answer:

- Experimental : Radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A) identify off-target effects. For example, 1-(4-methoxyphenyl)piperazine shows dual dopamine/serotonin reuptake inhibition, requiring functional assays (cAMP accumulation) to clarify mechanisms .

- Computational : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses. For this compound, methoxy groups stabilize interactions with hydrophobic pockets in CYP450 isoforms .

Q. How can metabolic stability and toxicity of this compound be evaluated in preclinical studies?

Methodological Answer:

- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS/MS analysis. Piperazine derivatives are prone to N-dealkylation; methoxy groups reduce oxidative metabolism .

- Toxicity :

- In vitro : Ames test for mutagenicity; hERG assay (patch-clamp) for cardiotoxicity.

- In vivo : Acute toxicity in rodents (LD₅₀) and 28-day repeated-dose study .

Data Contradiction Analysis

Q. Conflicting reports exist on the anticancer activity of this compound. How can researchers reconcile these discrepancies?

Methodological Answer:

- Dose-Response Curves : Test across a wider concentration range (1 nM–100 µM). Some studies report IC₅₀ <10 µM in leukemia cells but no activity in solid tumors due to poor penetration .

- Assay Variability : Standardize endpoints (e.g., MTT vs. ATP luminescence). For example, ATP assays detect early apoptosis, while MTT reflects metabolic activity .

- Structural Analog Comparison :

| Compound | Cancer Type (Activity) | Key Difference |

|---|---|---|

| 1-(2-Fluorobenzyl)piperazine | Leukemia (+++) | Fluorine enhances DNA intercalation |

| 1-(7-Methoxy) derivative | Breast (Weak) | Methoxy reduces solubility |

Methodological Best Practices

Q. What chromatographic techniques are optimal for purifying this compound and its analogs?

Q. How are piperazine derivatives characterized crystallographically to confirm structure-activity relationships?

- X-ray Crystallography : For 1-aroyl-4-(4-methoxyphenyl)piperazines, data collection at 100 K (Mo-Kα radiation) reveals disorder in halogenated analogs (e.g., 2-chloro derivative, occupancy 0.942/0.058) .

- Key Metrics : Bond angles (N–C–C–N ~60°) and torsion angles confirm chair conformation of the piperazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.